Ferric HEDTA

Description

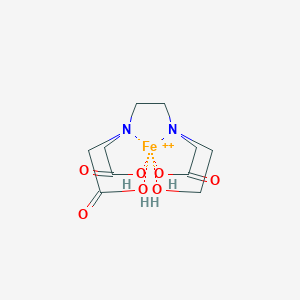

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

2-[2-[bis(carboxylatomethyl)amino]ethyl-(2-hydroxyethyl)amino]acetate;iron(3+) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18N2O7.Fe/c13-4-3-11(5-8(14)15)1-2-12(6-9(16)17)7-10(18)19;/h13H,1-7H2,(H,14,15)(H,16,17)(H,18,19);/q;+3/p-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPFNIPKMNMDDDB-UHFFFAOYSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CN(CC(=O)[O-])CC(=O)[O-])N(CCO)CC(=O)[O-].[Fe+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15FeN2O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | Iron, [N-[2-[bis[(carboxy-.kappa.O)methyl]amino-.kappa.N]ethyl]-N-[2-(hydroxy-.kappa.O)ethyl]glycinato(3-)-.kappa.N,.kappa.O]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

17084-02-5 | |

| Record name | Versenol AG Fe Chelate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17084-02-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ferric HEDTA | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017084025 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Iron, [N-[2-[bis[(carboxy-.kappa.O)methyl]amino-.kappa.N]ethyl]-N-[2-(hydroxy-.kappa.O)ethyl]glycinato(3-)-.kappa.N,.kappa.O]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | [N-[2-[bis(carboxymethyl)amino]ethyl]-N-(2-hydroxyethyl)glycinato(3-)]iron | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.387 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FERRIC HEDTA | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K116RN43S5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to Ferric HEDTA: Structure, Properties, and Synthesis

Audience: Researchers, scientists, and drug development professionals.

This document provides a comprehensive overview of Ferric N-(2-hydroxyethyl)ethylenediaminetriacetate (Ferric HEDTA), a significant iron chelate. It details its chemical structure, physicochemical properties, and common synthesis protocols, presenting quantitative data in a structured format for clarity and comparative analysis.

Chemical Identity and Structure

This compound (CAS No: 17084-02-5) is a coordination complex consisting of a central ferric iron ion (Fe³⁺) chelated by the ligand N-(2-hydroxyethyl)ethylenediaminetriacetic acid (HEDTA).[1] HEDTA is an aminopolycarboxylic acid, structurally similar to EDTA, but with one of the acetate groups replaced by a hydroxyethyl group.[2] This structural modification influences its coordination behavior and the properties of the resulting metal complex.[2]

In the this compound complex, the HEDTA molecule acts as a hexadentate ligand, meaning it binds to the central Fe³⁺ ion through six donor atoms: two nitrogen atoms and four oxygen atoms (three from the carboxylate groups and one from the hydroxyethyl group).[1] This multidentate binding creates a stable, ring-like structure, a phenomenon known as the chelate effect, which effectively sequesters the ferric ion.[2] This sequestration prevents the precipitation of insoluble iron hydroxides across a wide pH range, maintaining the iron's solubility and bioavailability.[1][2] The IUPAC name for this complex is 2-[2-[bis(carboxylatomethyl)amino]ethyl-(2-hydroxyethyl)amino]acetate;iron(3+).[3]

The coordination of the HEDTA ligand to the central ferric ion is depicted in the following diagram.

Caption: 2D representation of the this compound coordination complex.

Physicochemical Properties and Quantitative Data

This compound is typically encountered as a deep red, odorless liquid or reddish-brown solid that is miscible with water.[1][4] Its key identifiers and properties are summarized below.

| Property | Value | Reference |

| CAS Number | 17084-02-5 | [1][2][3] |

| Molecular Formula | C₁₀H₁₅FeN₂O₇ | [2][3] |

| Molecular Weight | 334.1 g/mol | [1][2] |

| IUPAC Name | 2-[2-[bis(carboxylatomethyl)amino]ethyl-(2-hydroxyethyl)amino]acetate;iron(3+) | [2][3] |

| SMILES | C(CN(CC(=O)[O-])CC(=O)[O-])N(CCO)CC(=O)[O-].[Fe+3] | [1][3] |

| Appearance | Deep red liquid / Reddish-brown solid | [1][4] |

| Solubility | Miscible in water | [1] |

The stability of the this compound complex is a critical parameter for its applications. The stability constant (log K) quantifies the affinity of the HEDTA ligand for the Fe³⁺ ion. While it forms a highly stable complex, its stability is slightly lower than that of ferric complexes with EDTA or DTPA, though this is often compensated by enhanced solubility, particularly in acidic conditions.[2]

| Chelate | Stability Constant (log K) for Fe³⁺ | Reference |

| Fe(III)-HEDTA | ~19.8 | [5] |

| Fe(III)-EDTA | ~25.1 | [6] |

| Fe(III)-DTPA | ~28.6 | [2] |

Note: The exact values of stability constants can vary depending on experimental conditions such as temperature, pH, and ionic strength.[2] The general order of stability for these common ferric chelates is DTPA > EDTA > HEDTA.[2]

Experimental Protocols: Synthesis of this compound

This compound can be synthesized through several laboratory and industrial methods. A common laboratory-scale approach involves the direct reaction of a ferric salt with HEDTA in an aqueous solution.

To synthesize this compound from ferric chloride and N-(2-hydroxyethyl)ethylenediaminetriacetic acid.

-

N-(2-hydroxyethyl)ethylenediaminetriacetic acid (HEDTA, C₁₀H₁₈N₂O₇)

-

Ferric chloride hexahydrate (FeCl₃·6H₂O)

-

Sodium hydroxide (NaOH) or Ammonium hydroxide (NH₄OH) for pH adjustment

-

Deionized water

-

pH meter

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Standard laboratory glassware (beakers, flasks)

-

Dissolution of HEDTA: In a beaker, dissolve a calculated molar equivalent of HEDTA in deionized water with stirring. The dissolution can be facilitated by gentle heating and the gradual addition of a base (e.g., NaOH solution) to deprotonate the carboxylic acid groups, increasing solubility.

-

Preparation of Ferric Solution: In a separate beaker, dissolve one molar equivalent of ferric chloride hexahydrate in deionized water.

-

Chelation Reaction: Slowly add the ferric chloride solution to the HEDTA solution under constant, vigorous stirring. The general reaction is: FeCl₃ + HEDTA → Fe(HEDTA) + 3HCl[1]

-

pH Adjustment: The reaction mixture will become acidic. Carefully monitor the pH and adjust it to a desired range (typically near-neutral) by slowly adding a base like sodium hydroxide or ammonium hydroxide.[1] The formation of the deep red this compound complex will be observed as the pH is adjusted.

-

Reaction Completion: Continue stirring the mixture, possibly with gentle heating, for a period (e.g., 1-2 hours) to ensure the chelation reaction goes to completion.

-

Filtration and Storage: After cooling to room temperature, filter the resulting solution to remove any insoluble impurities. The final deep red solution is the aqueous this compound complex.

An alternative method involves reacting HEDTA with freshly precipitated ferric hydroxide.[1] This approach avoids the introduction of chloride ions into the final product.

Caption: Workflow for the laboratory synthesis of this compound.

References

- 1. This compound (17084-02-5) for sale [vulcanchem.com]

- 2. This compound | 17084-02-5 | Benchchem [benchchem.com]

- 3. This compound | C10H15FeN2O7 | CID 86938 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. assets.greenbook.net [assets.greenbook.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physical and Chemical Properties of Ferric HEDTA

This guide provides a comprehensive overview of the core physical and chemical properties of Ferric HEDTA (Iron(III) N-(hydroxyethyl)ethylenediaminetriacetate). It is intended for researchers, scientists, and drug development professionals, offering detailed data, experimental protocols, and visualizations of relevant biological pathways.

Quantitative Data Presentation

The following tables summarize the key quantitative data for this compound, facilitating easy comparison and reference.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | References |

| CAS Number | 17084-02-5 | [1][2][3] |

| Molecular Formula | C₁₀H₁₅FeN₂O₇ | [4] |

| Molecular Weight | 331.08 g/mol | [1][4] |

| Appearance | Deep red, odorless liquid; Reddish-brown or yellowish-brown powder/crystal | [1][2][3][5] |

| Solubility | Miscible with water | [1][2][3] |

| pH (of a solution) | 4.0 - 7.0 (dependent on preparation) | [3][6] |

| UV-Vis Absorption Maxima (λmax) | 258 nm | [7] |

Table 2: Stability Constants (log K) of this compound and Other Iron Chelates

| Chelating Agent | log K (Fe³⁺) | Conditions | References |

| HEDTA | ~19.8 | I = 0.1 M, 25 °C | [8][9][10] |

| EDTA | ~25.1 | I = 0.1 M, 25 °C | [8][11] |

| DTPA | ~28.6 | I = 0.1 M, 25 °C | [10] |

| NTA | ~15.9 | I = 0.1 M, 20 °C | |

| Citrate | ~11.9 | I = 0.1 M, 25 °C |

Note: Stability constants can vary with experimental conditions such as ionic strength and temperature.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize this compound.

Determination of the Stability Constant by Potentiometric Titration

This protocol outlines the determination of the formation constant of the this compound complex using potentiometric pH titration.

Materials:

-

Ferric chloride (FeCl₃) solution of known concentration

-

HEDTA (N-(hydroxyethyl)ethylenediaminetriacetic acid) solution of known concentration

-

Standardized potassium hydroxide (KOH) or sodium hydroxide (NaOH) solution (carbonate-free)

-

Potassium nitrate (KNO₃) or potassium chloride (KCl) for maintaining ionic strength

-

Standard acid solution (e.g., HCl) for electrode calibration

-

High-purity water (deionized or distilled)

-

pH meter with a combination glass electrode

-

Magnetic stirrer and stir bar

-

Thermostated titration vessel

-

Burette

Procedure:

-

Electrode Calibration: Calibrate the pH electrode using standard buffer solutions at the desired experimental temperature. Further refine the calibration by titrating a known concentration of strong acid with a standardized strong base to determine the standard electrode potential (E₀) and the Nernstian slope.

-

Sample Preparation: In a thermostated vessel, prepare a solution containing a known concentration of HEDTA and Ferric chloride in a specific molar ratio (e.g., 1:1 or with a slight excess of the ligand). Add an inert electrolyte (e.g., KNO₃) to maintain a constant ionic strength (e.g., 0.1 M).

-

Titration: Titrate the prepared solution with a standardized solution of strong base (e.g., KOH). Record the pH or millivolt readings after each addition of the titrant. Allow the solution to equilibrate after each addition before taking a reading.

-

Data Analysis: Plot the pH as a function of the volume of base added to generate the titration curve. The stability constant is calculated from the titration data using computational software that analyzes the protonation equilibria of the ligand and the complexation equilibria with the metal ion. The software fits the experimental data to a model that includes the relevant equilibrium constants.

Characterization by UV-Visible Spectroscopy

This protocol describes how to obtain the UV-Visible absorption spectrum of this compound to determine its characteristic absorption maxima.

Materials:

-

This compound solution of known concentration

-

High-purity water (as a blank)

-

UV-Visible spectrophotometer

-

Quartz cuvettes (1 cm path length)

Procedure:

-

Instrument Setup: Turn on the spectrophotometer and allow it to warm up. Set the desired wavelength range for the scan (e.g., 200-800 nm).

-

Blank Measurement: Fill a quartz cuvette with high-purity water and place it in the spectrophotometer. Record a baseline (blank) spectrum to subtract any absorbance from the solvent and the cuvette.

-

Sample Measurement: Rinse the cuvette with the this compound solution and then fill it with the solution. Place the cuvette in the spectrophotometer and record the absorption spectrum.

-

Data Analysis: Identify the wavelength(s) at which the maximum absorbance (λmax) occurs. The absorbance at λmax can be used for quantitative analysis based on the Beer-Lambert law, provided a calibration curve is established. For this compound, a characteristic absorption maximum is observed around 258 nm.[7]

Analysis by Fourier-Transform Infrared (FTIR) Spectroscopy

This protocol details the use of FTIR spectroscopy to identify the functional groups involved in the chelation of iron by HEDTA.

Materials:

-

Solid sample of this compound

-

Solid sample of HEDTA (for comparison)

-

Potassium bromide (KBr) of spectroscopic grade

-

FTIR spectrometer with an appropriate sample holder (e.g., for KBr pellets or ATR)

-

Mortar and pestle

-

Press for making KBr pellets

Procedure:

-

Sample Preparation (KBr Pellet Method):

-

Thoroughly dry the this compound and KBr to remove any moisture.

-

Grind a small amount of the this compound sample with KBr in a mortar and pestle until a fine, homogeneous powder is obtained. The sample concentration in KBr should be approximately 1-2%.

-

Press the mixture into a thin, transparent pellet using a hydraulic press.

-

-

FTIR Measurement:

-

Place the KBr pellet in the sample holder of the FTIR spectrometer.

-

Record a background spectrum of a pure KBr pellet.

-

Record the FTIR spectrum of the this compound sample over the desired wavenumber range (e.g., 4000-400 cm⁻¹).

-

-

Comparative Analysis: Record the FTIR spectrum of a pure HEDTA sample under the same conditions.

-

Data Analysis: Compare the spectrum of this compound with that of HEDTA. Shifts in the vibrational frequencies of the carboxylate (-COO⁻) and hydroxyl (-OH) groups, as well as changes in the C-N stretching vibrations, provide evidence of coordination to the ferric ion.[12][13][14]

Electrochemical Characterization by Cyclic Voltammetry

This protocol outlines the use of cyclic voltammetry to study the redox behavior of the Fe(III)/Fe(II)-HEDTA system.

Materials:

-

This compound solution of known concentration

-

Supporting electrolyte solution (e.g., 0.1 M KNO₃ or KCl)

-

Potentiostat/Galvanostat

-

Three-electrode electrochemical cell:

-

Working electrode (e.g., glassy carbon, platinum)

-

Reference electrode (e.g., Ag/AgCl or Saturated Calomel Electrode - SCE)

-

Counter electrode (e.g., platinum wire)

-

-

Inert gas (e.g., nitrogen or argon) for deaeration

Procedure:

-

Solution Preparation: Prepare a solution of this compound in the supporting electrolyte. Deaerate the solution by bubbling with an inert gas for at least 15-20 minutes to remove dissolved oxygen.

-

Electrochemical Cell Setup: Assemble the three-electrode cell with the prepared solution. Ensure the electrodes are properly polished and cleaned before use.

-

Cyclic Voltammetry Measurement:

-

Set the initial and final potentials to scan over a range that encompasses the expected redox potential of the Fe(III)/Fe(II) couple.

-

Set the scan rate (e.g., 100 mV/s).

-

Run the cyclic voltammogram, recording the current response as a function of the applied potential.

-

Perform scans at various scan rates to investigate the nature of the redox process.

-

-

Data Analysis:

-

Identify the anodic and cathodic peak potentials (Epa and Epc) and peak currents (ipa and ipc).

-

The formal reduction potential (E°') can be estimated from the midpoint of the peak potentials (E°' ≈ (Epa + Epc)/2).

-

The separation between the peak potentials (ΔEp = Epa - Epc) provides information about the reversibility of the electron transfer process. For a reversible one-electron process, ΔEp is approximately 59 mV at 25 °C.[15]

-

Mandatory Visualization

This section provides diagrams of key biological pathways and experimental workflows relevant to the action of iron chelators like this compound, created using the DOT language for Graphviz.

Cellular Iron Uptake and Metabolism

Caption: Cellular iron uptake and metabolism pathways.

HIF-1α Signaling Pathway and Iron Chelation

Caption: Regulation of HIF-1α by oxygen and iron chelators.

Induction of Apoptosis by Iron Chelators

Caption: Mechanisms of apoptosis induction by iron chelators.

Experimental Workflow for Evaluating Iron Chelator Efficacy

Caption: Experimental workflow for evaluating iron chelator efficacy.

References

- 1. Mechanisms of apoptotic induction by iron chelators - UCL Discovery [discovery.ucl.ac.uk]

- 2. Activation of caspase pathways during iron chelator-mediated apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Tuning cell cycle regulation with an iron key - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Iron chelators in breast cancer therapy: mechanisms and clinical applications – a narrative review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. Flavonoids-induced accumulation of hypoxia-inducible factor (HIF)-1alpha/2alpha is mediated through chelation of iron - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. UV-Vis Spectrum of EDTA + Fe Complex | SIELC Technologies [sielc.com]

- 8. jcsp.org.pk [jcsp.org.pk]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. kanazawa-u.repo.nii.ac.jp [kanazawa-u.repo.nii.ac.jp]

- 12. Vibrational spectra of two Fe(III)/EDTA complexes useful for iron supplementation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

Ferric HEDTA: A Technical Guide to its Stability Constant and Significance in Research and Development

Audience: Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the stability constant of Ferric N-(2-hydroxyethyl)ethylenediaminetriacetic acid (Fe-HEDTA), its experimental determination, and its multifaceted significance across various scientific disciplines, with a particular focus on its implications for drug development.

Introduction to Ferric HEDTA Chelation

Iron is a vital transition metal essential for numerous physiological processes. However, its free form, the ferric ion (Fe³⁺), is highly insoluble at physiological pH and can catalyze the formation of damaging reactive oxygen species. Chelating agents like HEDTA are employed to sequester iron, enhancing its solubility, controlling its reactivity, and facilitating its transport. HEDTA, an aminopolycarboxylic acid, forms a stable, hexadentate complex with Fe³⁺, effectively enveloping the metal ion.

The Stability Constant of this compound

The thermodynamic stability of the Fe-HEDTA complex is quantified by its stability constant (log K), which represents the equilibrium of the complex formation reaction. A high log K value signifies a strong and stable complex, indicating a low propensity for the metal ion to dissociate.

Quantitative Data Presentation

The stability of Fe-HEDTA is best understood in comparison to other common iron chelators.

| Chelate | Stability Constant (log K) |

| This compound (Fe³⁺-HEDTA) | 19.8 [1] |

| Ferric EDTA (Fe³⁺-EDTA) | 25.1 |

| Ferric DTPA (Fe³⁺-DTPA) | 28.6 |

Table 1: Stability Constants of Common Ferric Chelates. This table provides a comparative view of the stability of this compound against other widely used chelating agents.

Significance of the Stability Constant

The high stability of the this compound complex is a determining factor in its various applications.

Agriculture

In agriculture, Fe-HEDTA serves as a crucial micronutrient fertilizer to combat iron deficiency in crops, particularly in alkaline soils where iron availability is limited. The stability of the complex ensures that iron remains soluble and accessible to plants.

Industrial Applications

The robustness of this compound makes it a valuable component in various industrial settings, including photographic processing and as a catalyst in redox reactions.

Drug Development and Human Health

The ability of HEDTA to strongly chelate iron has significant implications for human health and is an area of active research in drug development.

-

Chelation Therapy: In conditions of iron overload, such as thalassemia and hemochromatosis, chelation therapy is employed to remove excess iron from the body.[2][3][4][5] While other chelators are more commonly used, the principles of high stability are central to the design of effective therapeutic agents.

-

Modulation of Iron-Dependent Processes: Iron is a critical player in various cellular processes, and its dysregulation is implicated in numerous diseases. Ferroptosis, an iron-dependent form of programmed cell death, is a key area of investigation in cancer and neurodegenerative diseases.[6][7][8] The ability of chelators to modulate iron availability suggests their potential as therapeutic agents to influence these pathways.

-

MRI Contrast Agents: Iron-based contrast agents are being explored as alternatives to gadolinium-based agents in magnetic resonance imaging (MRI).[9][10][11][12] The stability of the iron complex is paramount to ensure safety and efficacy.

Experimental Determination of the Stability Constant

The stability constant of this compound is typically determined by potentiometric titration. This method involves monitoring the pH of a solution containing the ferric ion and HEDTA as a standard solution of a strong base is added.

Detailed Experimental Protocol: Complexometric Titration of Iron(III) with HEDTA

Principle: Iron(III) is titrated directly with a standard HEDTA solution in an acidic medium (pH 2.0-3.0). Salicylic acid is used as an indicator, which forms a colored complex with Fe³⁺. At the endpoint, HEDTA displaces the salicylic acid from the iron complex, resulting in a color change.

Reagents:

-

Standard HEDTA solution (0.05 M)

-

Iron(III) sample solution of unknown concentration

-

Salicylic acid indicator (2% w/v in ethanol)

-

Hydrochloric acid (HCl) or Ammonia (NH₃) solution for pH adjustment

Apparatus:

-

Burette

-

Pipette

-

250 mL Erlenmeyer flask

-

pH meter or pH indicator paper

Procedure:

-

Pipette a known volume of the Iron(III) sample solution into the 250 mL Erlenmeyer flask.

-

Dilute the sample with approximately 50 mL of deionized water.

-

Adjust the pH of the solution to 2.0-3.0 using dilute HCl or NH₃ solution.

-

Add 5-10 drops of the salicylic acid indicator. The solution will develop a violet or reddish-purple color.

-

Titrate the solution with the standard 0.05 M HEDTA solution.

-

The endpoint is reached when the color changes from violet/reddish-purple to a pale yellow or colorless solution.

-

Record the volume of HEDTA solution used.

-

Calculate the concentration of Iron(III) in the sample.

Diagram 1: Experimental Workflow for Complexometric Titration

Caption: Workflow for the complexometric titration of Iron(III) with HEDTA.

Signaling Pathways and Logical Relationships

Iron Uptake in Plants (Strategy I)

Dicotyledonous plants utilize a reduction-based strategy to acquire iron from the soil. Fe-HEDTA, with its high stability, maintains iron in a soluble form, making it available for this pathway.

Diagram 2: Iron Uptake Pathway in Dicot Plants

Caption: Simplified pathway of iron uptake from Fe-HEDTA in dicot plants.

Cellular Iron Homeostasis and Ferroptosis

In mammalian cells, iron homeostasis is tightly regulated. An excess of labile iron can lead to the generation of reactive oxygen species and induce ferroptosis. Iron chelators can potentially modulate this process by sequestering excess iron.

Diagram 3: Logical Relationship in Cellular Iron Regulation and Ferroptosis

Caption: The role of iron in inducing ferroptosis and the potential intervention by iron chelators.

Safety and Biocompatibility

This compound is considered to have low toxicity.[13] Studies have shown it to be practically non-toxic to mammals, birds, and fish.[14] This favorable safety profile is crucial for its applications in agriculture and is a key consideration for any potential therapeutic uses.

Conclusion

The high stability constant of this compound is a defining characteristic that underpins its utility in diverse scientific and industrial fields. For researchers and drug development professionals, understanding the principles of iron chelation and its impact on biological systems is paramount. While Fe-HEDTA itself may not be a frontline therapeutic, the study of its properties provides a valuable framework for the design and development of novel iron-chelating drugs to target diseases associated with iron dysregulation. The detailed experimental protocols and an understanding of the relevant biological pathways are essential tools for advancing research in this critical area.

References

- 1. Iron regulatory proteins: from molecular mechanisms to drug development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Iron Chelators in Treatment of Iron Overload - PMC [pmc.ncbi.nlm.nih.gov]

- 3. irondisorders.org [irondisorders.org]

- 4. Iron Overload and Chelation Therapy | Northern California Comprehensive Thalassemia Center [thalassemia.ucsf.edu]

- 5. Iron Chelation | Aplastic Anemia and MDS International Foundation (AAMDSIF) [aamds.org]

- 6. Ferric-loaded lipid nanoparticles inducing ferroptosis-like cell death for antibacterial wound healing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Ferroptosis: a regulated cell death nexus linking metabolism, redox biology, and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Ferroptosis: An Iron-Dependent Form of Non-Apoptotic Cell Death - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Chemistry of MRI Contrast Agents: Current Challenges and New Frontiers - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A new contrast agent for MRI | MIT News | Massachusetts Institute of Technology [news.mit.edu]

- 11. spandidos-publications.com [spandidos-publications.com]

- 12. researchgate.net [researchgate.net]

- 13. legacycontent.halifax.ca [legacycontent.halifax.ca]

- 14. neudorffpro.org [neudorffpro.org]

An In-depth Technical Guide to the Mechanism of Iron Chelation by HEDTA

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core mechanism of iron chelation by N-(hydroxyethyl)ethylenediaminetriacetic acid (HEDTA). It delves into the coordination chemistry, stability, and physicochemical properties of the Fe-HEDTA complex, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a deeper understanding for research, scientific, and drug development applications.

Introduction to HEDTA and Iron Chelation

N-(hydroxyethyl)ethylenediaminetriacetic acid (HEDTA) is an aminopolycarboxylic acid and a powerful chelating agent.[1] Structurally similar to the well-known ethylenediaminetetraacetic acid (EDTA), HEDTA is distinguished by the substitution of one acetate group with a hydroxyethyl group.[2] This modification imparts distinct properties to HEDTA, notably enhancing its solubility, particularly in acidic environments where EDTA might precipitate.[1][2]

Iron is an essential element for most living organisms, playing a critical role in various biological processes. However, its low solubility at physiological pH and its ability to catalyze the formation of harmful reactive oxygen species necessitate tight regulation. Chelating agents like HEDTA form stable, soluble complexes with iron ions, primarily ferric iron (Fe³⁺), thereby preventing their precipitation as insoluble hydroxides and modulating their reactivity.[3][4] This makes the Fe-HEDTA complex highly valuable in agriculture as a micronutrient source, in industrial processes, and as a research tool in biological systems.[2][5]

Mechanism of Iron Chelation by HEDTA

The chelation of iron by HEDTA is a classic example of coordination chemistry, driven by the formation of multiple coordinate bonds between the metal ion and the ligand, a phenomenon known as the chelate effect.

2.1. Coordination Chemistry and Complex Structure

HEDTA is a multidentate ligand, capable of binding to a central iron ion through multiple donor atoms simultaneously.[2] It possesses two nitrogen atoms and three carboxylate groups, along with a hydroxyl group on the hydroxyethyl arm. In the context of iron chelation, HEDTA typically acts as a pentadentate or hexadentate ligand.

-

Pentadentate Coordination: In aqueous solutions, the Fe(III)-HEDTA complex often adopts a six-coordinate geometry. HEDTA binds to the ferric ion via its two nitrogen atoms and three carboxylate groups. The sixth coordination site is typically occupied by a water molecule, forming [Fe(HEDTA)(H₂O)].[2]

-

Hexadentate Coordination: The possibility of HEDTA acting as a hexadentate ligand also exists, where the oxygen atom from the hydroxyethyl group participates in coordination.[2] This would result in a more completely enveloped iron ion.

The coordination of HEDTA around the iron(III) center can lead to the formation of several geometric isomers, including symmetrical-cis (s-cis), unsymmetrical-cis (u-cis), and trans isomers. The specific isomer formed can be influenced by factors such as solvent and the presence of other ligands.[2]

References

- 1. Chempendix - Formation Constants for metal-EDTA Complexes [sites.google.com]

- 2. asdlib.org [asdlib.org]

- 3. Job's continuous variation method: Significance and symbolism [wisdomlib.org]

- 4. Stability constants of complexes - Wikipedia [en.wikipedia.org]

- 5. An analytical method for the quantitative determination of iron ion chelating capacity: development and validation [redalyc.org]

An In-depth Technical Guide to the Photodegradation Pathway of Aqueous Ferric HEDTA

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Detailed studies on the complete photodegradation pathway of Ferric N-hydroxyethylethylenediaminetriacetate (Ferric HEDTA) are not as prevalent in publicly available literature as for its analogue, Ferric EDTA. This guide synthesizes the known mechanisms of photodegradation for ferric aminopolycarboxylate complexes, primarily drawing parallels from the well-studied Ferric EDTA system to propose a comprehensive pathway for this compound.

Introduction

This compound is a stable chelate of iron widely used in agriculture as a micronutrient fertilizer and in other industrial applications.[1] Its presence in aqueous environments and its potential to undergo photochemical reactions upon exposure to sunlight are of significant interest. The photodegradation of this compound is a complex process initiated by light absorption, leading to the breakdown of the organic ligand and a change in the iron's oxidation state. This process has implications for the environmental fate of HEDTA and the bioavailability of iron. This technical guide provides a detailed overview of the core photodegradation pathway, supported by data from analogous compounds, experimental methodologies, and visual representations of the key processes.

Core Photodegradation Mechanism

The photodegradation of aqueous this compound is initiated by the absorption of ultraviolet (UV) and blue light.[2] The primary photochemical event is a ligand-to-metal charge transfer (LMCT).[3] In this process, an electron is transferred from the HEDTA ligand to the Fe(III) center, resulting in the transient formation of an Fe(II) species and an oxidized HEDTA radical.

The overall reaction can be summarized as follows:

[Fe(III)-HEDTA] + hν → [Fe(II)-HEDTA•]

This initial step is crucial as it dictates the subsequent degradation pathways. The presence of oxygen significantly influences the fate of the resulting products.[3] In aerobic environments, the Fe(II) can be re-oxidized to Fe(III), and the organic radical can undergo a series of reactions leading to the formation of various byproducts.

Proposed Photodegradation Pathway

Based on the well-documented degradation of Fe(III)-EDTA, the photodegradation of the HEDTA ligand is expected to proceed through the stepwise oxidative decarboxylation of the carboxylate groups.[4] The presence of the hydroxyethyl group in HEDTA introduces an additional site for oxidative attack compared to EDTA.

The proposed pathway involves the following key steps:

-

Initial LMCT and Radical Formation: As described above, light absorption leads to the formation of Fe(II) and an HEDTA radical cation.

-

Oxidative Decarboxylation: The HEDTA radical is unstable and undergoes rapid decarboxylation, releasing CO2 and forming a carbon-centered radical on the ligand backbone.

-

Reaction with Oxygen: In the presence of dissolved oxygen, the carbon-centered radical can react to form a peroxy radical. This can lead to a cascade of reactions, including the formation of aldehydes (such as formaldehyde and glyoxylic acid), smaller amine-containing fragments, and eventually, complete mineralization to CO2, water, and inorganic nitrogen.[2][5]

-

Role of Reactive Oxygen Species (ROS): The photochemical process involving Fe(III)/Fe(II) cycling is known to generate reactive oxygen species such as superoxide radicals (O2•-) and hydroxyl radicals (•OH).[3] These highly reactive species can further contribute to the degradation of the HEDTA ligand and its byproducts.

Below is a DOT script representation of the proposed photodegradation pathway.

Caption: Proposed photodegradation pathway of aqueous this compound.

Quantitative Data

Table 1: Photodegradation Data for Fe(III)-EDTA (as a proxy for Fe(III)-HEDTA)

| Parameter | Value | Conditions | Reference |

| Quantum Yield (Φ) | Varies with pH; higher at acidic pH | pH dependent | [3] |

| Half-life | 11.3 min to >100 h | Dependent on light conditions | [3] |

| Primary Byproducts | Glyoxylic acid, Formaldehyde, CO2 | Aerobic conditions | [2][5] |

Experimental Protocols

A generalized experimental protocol for studying the photodegradation of aqueous this compound is outlined below. This protocol is based on common methodologies used in photochemical studies.[6][7]

5.1 Materials and Reagents

-

This compound complex

-

High-purity water (e.g., Milli-Q)

-

pH buffers (e.g., phosphate, acetate)

-

Actinometer solution (e.g., ferrioxalate) for quantum yield determination[8]

-

Quenching solution (if necessary, e.g., sodium thiosulfate)

-

High-performance liquid chromatography (HPLC) mobile phase solvents

-

Analytical standards for expected byproducts

5.2 Experimental Setup

A typical photolysis setup consists of:

-

Light Source: A lamp that emits in the UV-Vis range, such as a xenon arc lamp or a medium-pressure mercury lamp.[9] The spectral output of the lamp should be characterized.

-

Photoreactor: A temperature-controlled vessel, often made of quartz to allow for UV transmission. A merry-go-round reactor can be used to ensure uniform irradiation of multiple samples.

-

Filters: Optical filters can be used to isolate specific wavelength ranges.

-

Stirring Mechanism: To ensure the homogeneity of the solution.

-

Gas Purging System: To control the dissolved gas concentration (e.g., bubbling with air for aerobic conditions or nitrogen for anaerobic conditions).

5.3 Procedure

-

Solution Preparation: Prepare aqueous solutions of this compound of known concentration in the desired buffer system.

-

Actinometry: Determine the photon flux of the light source using a chemical actinometer under the same experimental conditions as the sample irradiation.

-

Irradiation: Place the this compound solution in the photoreactor and expose it to the light source for a defined period. Collect aliquots at specific time intervals.

-

Sample Analysis: Analyze the collected aliquots to determine the concentration of the remaining this compound and the formation of degradation products.

-

Data Analysis: Calculate the degradation rate and, if actinometry was performed, the quantum yield of the photodegradation process.

5.4 Analytical Methods

-

HPLC with UV-Vis Detection: To quantify the concentration of this compound and its major degradation products.

-

Liquid Chromatography-Mass Spectrometry (LC-MS): For the identification and characterization of unknown intermediates and byproducts.[7]

-

Total Organic Carbon (TOC) Analysis: To measure the extent of mineralization of the HEDTA ligand.

-

Ion Chromatography: To analyze for the formation of inorganic ions such as ammonium.

Below is a DOT script representation of a typical experimental workflow for studying the photodegradation of this compound.

References

- 1. Iron-based Herbicides | University of Maryland Extension [extension.umd.edu]

- 2. ars.usda.gov [ars.usda.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Determining wavelength-dependent quantum yields of photodegradation: importance of experimental setup and reference values for actinometers - Environmental Science: Processes & Impacts (RSC Publishing) [pubs.rsc.org]

- 7. ajpsonline.com [ajpsonline.com]

- 8. pubs.rsc.org [pubs.rsc.org]

- 9. DSpace [diposit.ub.edu]

An In-depth Technical Guide to the Redox Potential of the Ferric/Ferrous HEDTA Couple

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the redox potential of the Ferric/Ferrous N-(hydroxyethyl)ethylenediaminetriacetic acid (HEDTA) couple. A thorough understanding of this redox couple is critical in various scientific disciplines, including drug development, environmental chemistry, and materials science, where the chelation and redox activity of iron are paramount. This document details the electrochemical behavior of the Fe(III)-HEDTA/Fe(II)-HEDTA system, outlines experimental protocols for its characterization, and presents available data to facilitate further research and application.

Introduction to the Ferric/Ferrous HEDTA Couple

N-(hydroxyethyl)ethylenediaminetriacetic acid (HEDTA) is a chelating agent structurally similar to the well-known ethylenediaminetetraacetic acid (EDTA). HEDTA forms stable complexes with iron in both its ferric (Fe³⁺) and ferrous (Fe²⁺) oxidation states. The complexation of iron by HEDTA significantly influences its redox potential, a measure of the tendency of the species to acquire electrons and thereby be reduced.

The redox equilibrium of the HEDTA-chelated iron can be represented as:

[Fe(III)-HEDTA] + e⁻ ⇌ [Fe(II)-HEDTA]

The complexation of the ferrous (Fe(II)) ion with an organic ligand like HEDTA generally results in a decrease in the redox potential, which in turn enhances the reducing ability of Fe(II).[1] This alteration of the redox potential is a key factor in applications such as the reduction of environmental contaminants.[1]

Quantitative Data on Redox Potential

While extensive quantitative data for the Ferric/Ferrous HEDTA couple is not as readily available as for its EDTA analogue, the principles governing its behavior are similar. The redox potential of the Fe(III)-HEDTA/Fe(II)-HEDTA couple is significantly influenced by pH. At a pH of 3.5, a transition from the free Fe²⁺ ion to the [Fe²⁺ HEDTA]⁻ complex is observed, indicating a pH-dependent complexation and redox behavior.

For comparative purposes, the closely related Fe(III)-EDTA/Fe(II)-EDTA couple exhibits a clear pH dependency. In the low pH range (below 3.8), the formal potential of the Fe(II)/Fe(III)-EDTA redox reaction decreases by approximately 130 mV per pH unit.[2] However, in the pH range of 3.8 to 6.8, the half-wave potential (E₁/₂) remains constant at -110 mV versus a silver/silver chloride (Ag/AgCl) reference electrode.[2] This stability suggests that within this pH range, the electrochemical process is dominated by the direct oxidation and reduction of the Fe(II)- and Fe(III)-EDTA complexes without other chemical processes interfering.[2] Above a pH of 6.8, the midpoint potential of the Fe-EDTA complex again shows a negative shift of about 44 mV per pH unit, which is attributed to the formation of hydroxide forms of the EDTA-Fe complexes.[2]

Given the structural similarity between HEDTA and EDTA, a comparable pH-dependent behavior can be anticipated for the Ferric/Ferrous HEDTA couple.

Table 1: Redox Potential of the Ferric/Ferrous EDTA Couple (for comparison)

| pH Range | Redox Potential (E₁/₂) vs. Ag/AgCl | Reference |

| < 3.8 | Decreases by ~130 mV per pH unit | [2] |

| 3.8 - 6.8 | -110 mV | [2] |

| > 6.8 | Decreases by ~44 mV per pH unit | [2] |

Experimental Protocols for Determining Redox Potential

The redox potential of the Ferric/Ferrous HEDTA couple can be determined using several electrochemical techniques. The two most common and powerful methods are Cyclic Voltammetry and Potentiometry.

Cyclic Voltammetry (CV)

Cyclic voltammetry is a versatile electroanalytical technique for studying electroactive species. It provides information about the kinetics of electron transfer, diffusion coefficients, and thermodynamic properties of a redox process.

Methodology:

-

Preparation of Solutions:

-

Prepare stock solutions of Ferric-HEDTA and Ferrous-HEDTA of known concentrations in a suitable aqueous buffer. The choice of buffer is critical to maintain a constant pH throughout the experiment.

-

A supporting electrolyte (e.g., 0.1 M KCl or NaCl) is added to the solution to ensure sufficient conductivity.

-

-

Electrochemical Cell Setup:

-

A standard three-electrode system is employed. This consists of:

-

Working Electrode: A glassy carbon electrode is often used for its wide potential window and chemical inertness.

-

Reference Electrode: A silver/silver chloride (Ag/AgCl) or a saturated calomel electrode (SCE) provides a stable reference potential.

-

Counter (or Auxiliary) Electrode: A platinum wire or graphite rod serves to complete the electrical circuit.

-

-

-

Experimental Procedure:

-

The electrochemical cell is filled with the prepared solution containing the Fe-HEDTA complex and the supporting electrolyte.

-

The solution is typically deoxygenated by purging with an inert gas (e.g., nitrogen or argon) for a period before and during the experiment to prevent interference from oxygen reduction.

-

The potential of the working electrode is scanned linearly from an initial potential to a final potential and then back to the initial potential, forming a triangular waveform.

-

The resulting current is measured and plotted against the applied potential to generate a cyclic voltammogram.

-

-

Data Analysis:

-

The formal redox potential (E°') can be estimated from the midpoint of the anodic and cathodic peak potentials (Epa and Epc) in the voltammogram: E°' ≈ (Epa + Epc) / 2.

-

Caption: Experimental workflow for determining redox potential using Cyclic Voltammetry.

Potentiometry

Potentiometry involves measuring the potential difference between two electrodes in an electrochemical cell under conditions of essentially zero current flow. It is a highly accurate method for determining the concentrations of ions and the redox potentials of electrochemical systems.

Methodology:

-

Preparation of Solutions:

-

Prepare solutions containing known ratios of the oxidized ([Fe(III)-HEDTA]) and reduced ([Fe(II)-HEDTA]) forms of the complex at a constant pH. This can be achieved by titrating a solution of one form with a standardized solution of the other.

-

-

Electrochemical Cell Setup:

-

A two-electrode system is typically used:

-

Indicator Electrode: A platinum electrode is commonly used as it is sensitive to the redox potential of the solution.

-

Reference Electrode: An Ag/AgCl or SCE electrode provides a stable reference potential.

-

-

-

Experimental Procedure:

-

The electrodes are immersed in the solution containing the Ferric/Ferrous HEDTA couple.

-

The potential difference (electromotive force, EMF) between the indicator and reference electrodes is measured using a high-impedance voltmeter or a potentiometer.

-

Measurements are taken for a series of solutions with varying ratios of the oxidized and reduced species.

-

-

Data Analysis:

-

The Nernst equation describes the relationship between the measured potential (E), the formal redox potential (E°'), and the concentrations of the oxidized and reduced species: E = E°' - (RT/nF) * ln([Fe(II)-HEDTA]/[Fe(III)-HEDTA]) where:

-

R is the ideal gas constant

-

T is the absolute temperature

-

n is the number of electrons transferred (n=1 for this couple)

-

F is the Faraday constant

-

-

A plot of E versus ln([Fe(II)-HEDTA]/[Fe(III)-HEDTA]) should yield a straight line. The intercept of this line at ln([Fe(II)-HEDTA]/[Fe(III)-HEDTA]) = 0 (i.e., when the concentrations of the oxidized and reduced forms are equal) gives the formal redox potential, E°'.

-

Caption: The Ferric/Ferrous HEDTA redox couple equilibrium.

Significance in Drug Development and Research

The redox potential of the Ferric/Ferrous HEDTA couple is of significant interest to researchers in drug development for several reasons:

-

Iron Chelation Therapy: HEDTA and similar chelators are investigated for their ability to bind and remove excess iron in conditions such as iron overload. The redox activity of the chelated iron can influence its biological fate and potential toxicity.

-

Pro-oxidant and Anti-oxidant Activity: The redox potential determines whether the iron complex will act as a pro-oxidant (catalyzing the formation of reactive oxygen species) or an anti-oxidant in a biological system. This is a critical consideration in the design of drugs that target iron metabolism.

-

Catalytic Applications: The controlled redox cycling of iron chelates can be harnessed for catalytic applications, including in the development of novel therapeutic agents that rely on redox-mediated mechanisms of action.

Conclusion

The Ferric/Ferrous HEDTA couple represents an important electrochemical system with significant implications for various scientific fields. While specific quantitative data on its redox potential across a wide range of conditions requires further investigation, its behavior can be inferred from its structural analogue, the Fe-EDTA complex. The experimental protocols outlined in this guide, particularly cyclic voltammetry and potentiometry, provide robust methods for the detailed characterization of the Fe-HEDTA redox potential. A deeper understanding of this system will undoubtedly contribute to advancements in drug development, environmental remediation, and other areas where the intricate chemistry of iron plays a crucial role.

References

The Hexadentate Nature of Ferric HEDTA: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive examination of the coordination chemistry of Ferric N-(hydroxyethyl)ethylenediamine-triacetate (Ferric HEDTA), with a focus on its hexadentate nature. Through a synthesis of available data, this document details the stability, structure, and experimental characterization of this important iron chelate.

Introduction to this compound

This compound is a coordination complex formed between the ferric ion (Fe³⁺) and the chelating agent N-(hydroxyethyl)ethylenediamine-triacetic acid (HEDTA).[1] HEDTA is an aminopolycarboxylic acid structurally similar to the well-known ethylenediaminetetraacetic acid (EDTA), differing by the substitution of one acetate group with a hydroxyethyl group.[2] This structural modification imparts distinct properties to the resulting iron complex, influencing its stability, solubility, and coordination behavior.[2] While EDTA is a classic hexadentate ligand, the coordination of HEDTA to Fe(III) is more nuanced, with evidence suggesting both pentadentate and hexadentate coordination depending on the conditions.[2] Understanding the coordination chemistry of this compound is crucial for its various applications, including in agriculture as a micronutrient source, in industrial processes, and potentially in therapeutic applications as an iron chelator.

Data Presentation: Physicochemical Properties of this compound

Table 1: Comparative Stability Constants of Fe(III) Chelates

| Chelating Agent | Log K (Stability Constant) | pH Range of Stability | Reference |

| HEDTA | Moderately High | 4.8 - 6.7 | [3] |

| EDTA | 25.0 | up to 6.5 | [4][5] |

| DTPA | Higher than EDTA | up to 7.5 | [6] |

| EDDHA | Very High | up to 9.0 | [4][6] |

Note: The exact values of stability constants are dependent on experimental conditions such as temperature and ionic strength. The values presented here are for comparative purposes.

Experimental Protocols

The characterization of this compound and the determination of its coordination properties rely on a combination of synthesis and analytical techniques. The following are generalized protocols based on established methods for studying metal chelates.

Synthesis of this compound

Objective: To synthesize the this compound complex in a laboratory setting.

Materials:

-

Ferric chloride hexahydrate (FeCl₃·6H₂O)

-

N-(hydroxyethyl)ethylenediamine-triacetic acid (HEDTA)

-

Sodium hydroxide (NaOH) or other suitable base

-

Deionized water

-

pH meter

-

Stir plate and stir bar

-

Beakers and other standard laboratory glassware

Procedure:

-

Dissolve a known molar amount of HEDTA in deionized water.

-

In a separate beaker, dissolve an equimolar amount of ferric chloride hexahydrate in deionized water.

-

Slowly add the ferric chloride solution to the HEDTA solution while stirring continuously.

-

Monitor the pH of the solution and adjust it to a neutral or slightly acidic range (e.g., pH 6-7) by dropwise addition of a sodium hydroxide solution. The formation of the deep red this compound complex should be observed.[1]

-

Continue stirring for a set period (e.g., 1-2 hours) to ensure complete complexation.

-

The resulting solution contains the this compound complex and can be used for further characterization or experiments.

Potentiometric Titration for Stability Constant Determination

Objective: To determine the formation constant (stability constant) of the this compound complex.

Materials:

-

This compound solution (synthesized as above)

-

Standardized solution of a strong acid (e.g., HCl)

-

Standardized solution of a strong base (e.g., NaOH), carbonate-free

-

Potentiometer with a glass electrode and a reference electrode

-

Constant temperature bath

-

Inert gas (e.g., nitrogen or argon) supply

-

Titration vessel

Procedure:

-

Calibrate the pH electrode using standard buffer solutions.

-

Pipette a known volume and concentration of the this compound solution into the titration vessel.

-

Add a known excess of the standardized strong acid to protonate the ligand fully.

-

Maintain a constant temperature using the water bath and purge the solution with an inert gas to exclude carbon dioxide.

-

Titrate the solution with the standardized strong base, recording the pH value after each addition of titrant.

-

Continue the titration past the equivalence points to generate a complete titration curve.

-

The titration data (pH versus volume of base added) can be analyzed using computational software (e.g., HYPERQUAD) to calculate the protonation constants of HEDTA and the stability constant of the this compound complex.

Spectrophotometric Analysis

Objective: To characterize the this compound complex and study its formation.

Materials:

-

UV-Vis spectrophotometer

-

Quartz cuvettes

-

Solutions of FeCl₃ and HEDTA of known concentrations

-

Buffer solutions for pH control

Procedure:

-

Prepare a series of solutions containing a fixed concentration of Fe³⁺ and varying concentrations of HEDTA at a constant pH.

-

Alternatively, use the method of continuous variations (Job's plot) by preparing a series of solutions where the mole fraction of Fe³⁺ and HEDTA is varied while keeping the total molar concentration constant.

-

Record the UV-Vis absorption spectrum of each solution over a relevant wavelength range (e.g., 200-600 nm). The Fe(III)-EDTA complex, a close analog, has an absorption maximum around 258 nm.[5]

-

The formation of the this compound complex will result in changes in the absorbance spectrum.

-

By analyzing the absorbance data, the stoichiometry of the complex and its formation constant can be determined.

Mandatory Visualization

The following diagrams, generated using the DOT language for Graphviz, illustrate key concepts and workflows related to the study of this compound.

Caption: Chelation process of Ferric ion by the HEDTA ligand.

Caption: Experimental workflow for this compound analysis.

The Hexadentate vs. Pentadentate Nature of this compound

A key aspect of this compound's chemistry is the coordination number of the iron center. The HEDTA ligand possesses six potential donor atoms: two nitrogen atoms, three carboxylate oxygen atoms, and one hydroxyl oxygen atom.

-

Hexadentate Coordination: In this mode, all six donor atoms of the HEDTA ligand bind to the central Fe³⁺ ion, forming a highly stable, caged structure. This full chelation is thought to be a significant contributor to the complex's stability.

-

Pentadentate Coordination: It is also proposed that HEDTA can act as a pentadentate ligand, where the two nitrogen atoms and the three carboxylate groups bind to the ferric ion.[2] In an aqueous solution, the sixth coordination site on the iron atom is then typically occupied by a water molecule.[2] This results in a [Fe(HEDTA)(H₂O)] complex. The coordination of the hydroxyl group from the HEDTA ligand may be pH-dependent, with deprotonation at higher pH values potentially favoring its coordination to the metal center.

The equilibrium between the hexadentate and pentadentate forms is influenced by factors such as pH, temperature, and the presence of other competing ligands in the solution.

Conclusion

This compound is a versatile iron chelate with complex coordination chemistry. While it has the potential to act as a hexadentate ligand, its coordination can also be pentadentate with an associated water molecule. The stability of the this compound complex, while slightly lower than that of Ferric EDTA, is significant and allows for the solubilization and transport of iron in various applications. Further research, particularly X-ray crystallographic studies, is needed to definitively elucidate the solid-state structure and provide precise bond lengths, which would further enhance our understanding of its hexadentate nature. The experimental protocols and data presented in this guide provide a solid foundation for researchers and professionals working with this important iron complex.

References

CAS number and molecular formula for Ferric HEDTA

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Ferric N-(hydroxyethyl)ethylenediaminetriacetic acid (Ferric HEDTA), a coordination complex of significant interest in various scientific and industrial fields. This document details its chemical identity, synthesis, and key applications, with a focus on providing practical experimental protocols and insights into its biological interactions.

Core Chemical and Physical Properties

This compound is a stable, water-soluble metal complex where the ferric ion (Fe³⁺) is chelated by the hexadentate ligand HEDTA. This chelation protects the iron from precipitation and enhances its bioavailability across a wide pH range.

| Property | Value | Source |

| CAS Number | 17084-02-5 | [1] |

| Molecular Formula | C₁₀H₁₅FeN₂O₇ | [1] |

| IUPAC Name | 2-[2-[bis(carboxylatomethyl)amino]ethyl-(2-hydroxyethyl)amino]acetate;iron(3+) | [1] |

| Appearance | Deep red, odorless liquid | [2] |

| Solubility | Miscible in water | [2] |

Experimental Protocols

I. Synthesis of this compound

This protocol is adapted from a patented industrial process and can be scaled for laboratory synthesis.[3] The process involves the oxidation of elemental iron in the presence of the trisodium salt of HEDTA, followed by air oxidation to the ferric state.

Materials:

-

Trisodium HEDTA solution (40-50 wt. %)

-

Nitric Acid (HNO₃)

-

Powdered Iron (Fe⁰)

-

Compressed Air or Oxygen Source

-

Deionized Water

-

pH meter

-

Reaction vessel with stirring and heating capabilities

Procedure:

-

Acidification of HEDTA: In the reaction vessel, add an aqueous solution of trisodium HEDTA. Based on the amount of iron to be chelated, add approximately two-thirds of the stoichiometric equivalent of nitric acid to the HEDTA solution. Stir the mixture until a homogenous solution with a pH of about 1.0 to 1.4 is achieved.

-

Addition of Iron: While continuously stirring, incrementally add powdered iron to the acidified HEDTA solution. The reaction is exothermic; control the addition rate to maintain a manageable reaction temperature.

-

Formation of Ferrous Chelate: The elemental iron will be oxidized by the nitric acid in the presence of HEDTA to form the ferrous (Fe²⁺) chelate.

-

Oxidation to Ferric Chelate: Once the iron has completely reacted, begin bubbling compressed air or oxygen through the solution. This will oxidize the ferrous HEDTA to the desired ferric (Fe³⁺) HEDTA complex.

-

pH Adjustment and Completion: Monitor the pH of the solution during oxidation. The reaction is complete when the pH stabilizes, and the solution maintains a deep red color. Adjust the final pH as needed for your specific application using a suitable base.

-

Final Product: The resulting solution is an aqueous concentrate of this compound.

II. Quantitative Determination of Iron in this compound by Complexometric Titration

This protocol provides a method for determining the iron content in a this compound sample using a complexometric titration with a standardized EDTA solution. This method is adapted from established procedures for iron determination in similar complexes.

Materials:

-

This compound sample

-

Concentrated Nitric Acid (HNO₃)

-

Concentrated Hydrochloric Acid (HCl)

-

Deionized Water

-

Ammonia solution (25%)

-

Sulfosalicylic acid solution (10%)

-

Standardized 0.05 M EDTA solution

-

250 ml Conical flask

-

Burette

-

Hot plate

-

pH meter or pH indicator strips

Procedure:

-

Sample Preparation: Accurately weigh a sample of the this compound solution (e.g., 1.0 g) into a 250 ml conical flask.

-

Digestion: To the flask, add 5 ml of concentrated nitric acid and 2 ml of concentrated hydrochloric acid. Gently heat the mixture on a hot plate for approximately 3 minutes to digest the complex.

-

Dilution and pH Adjustment: Allow the solution to cool to room temperature. Add 50 ml of deionized water and shake for 1 minute. Carefully adjust the pH of the solution to 2 using a 25% ammonia solution.

-

Indicator Addition: Once the solution has cooled to room temperature, add 5 ml of a 10% sulfosalicylic acid solution. The solution should turn a reddish-purple color.

-

Titration: Titrate the solution with a standardized 0.05 M EDTA solution. The endpoint is reached when the reddish-purple color changes to a light yellow.

-

Calculation: The concentration of iron in the sample can be calculated using the volume of EDTA solution consumed and its molarity. 1 ml of 0.05 M EDTA solution is equivalent to 2.7925 mg of iron.

Biological Interactions: Modulation of NF-κB Signaling

Iron is a critical element in various cellular processes, and its homeostasis is tightly regulated. Iron chelators, such as HEDTA, can significantly impact cellular signaling pathways by altering the intracellular concentration of available iron. One such pathway is the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling cascade, which plays a pivotal role in inflammation, immunity, and cell survival.

Iron can act as a pro-inflammatory molecule by inducing the activation of NF-κB.[4][5] The mechanism involves the generation of reactive oxygen species (ROS) through iron-catalyzed reactions, which in turn activate the IκB kinase (IKK) complex. IKK then phosphorylates the inhibitory protein IκBα, leading to its ubiquitination and subsequent degradation by the proteasome. The degradation of IκBα unmasks the nuclear localization signal of the NF-κB dimer (typically p50/RelA), allowing it to translocate to the nucleus and activate the transcription of target genes involved in the inflammatory response.[6]

Iron chelators, by sequestering intracellular iron, can inhibit this process. By reducing the pool of redox-active iron, chelators suppress the generation of ROS, thereby preventing the activation of IKK and the subsequent steps leading to NF-κB activation.[7][8] This inhibitory effect on NF-κB signaling is a key area of research for the therapeutic application of iron chelators in inflammatory diseases and cancer.

References

- 1. This compound | C10H15FeN2O7 | CID 86938 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. US4558145A - Preparation of Fe chelates - Google Patents [patents.google.com]

- 4. Signaling role of iron in NF-kappa B activation in hepatic macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Signaling role of iron in NF-kappa B activation in hepatic macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. NF-κB - Wikipedia [en.wikipedia.org]

- 7. Signaling role of intracellular iron in NF-kappaB activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Iron chelation inhibits NF-kappaB-mediated adhesion molecule expression by inhibiting p22(phox) protein expression and NADPH oxidase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Preparation of Ferric HEDTA Stock Solution for Cell Culture

Introduction

Iron is an essential micronutrient for the proliferation and metabolism of all mammalian cells, playing a critical role in processes such as cellular respiration and DNA synthesis.[1] However, in aqueous solutions at physiological pH, ferric iron (Fe³⁺) is prone to forming insoluble ferric hydroxide complexes, limiting its bioavailability. Furthermore, unchelated iron can catalyze the formation of cytotoxic free radicals through Fenton chemistry, inducing oxidative stress. To overcome these challenges, iron is often supplied to cell culture media in a chelated form. Ferric HEDTA (Hydroxyethylenediaminetriacetic acid) is a stable coordination complex that maintains iron solubility and bioavailability across a wide pH range, preventing precipitation and mitigating iron-induced toxicity.[2] This document provides a detailed protocol for the preparation of a sterile, concentrated this compound stock solution suitable for supplementing cell culture media.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the preparation of a 100 mM this compound stock solution.

| Parameter | Value | Source |

| Reagents | ||

| HEDTA (Free Acid) Molar Mass | ~278.28 g/mol | N/A |

| Ferric Nitrate Nonahydrate Molar Mass | ~404.00 g/mol | [3] |

| Stock Solution | ||

| Concentration | 100 mM | N/A |

| Molar Ratio (HEDTA:Fe³⁺) | 1:1 | [2] |

| Final Volume | 100 mL | N/A |

| Storage | ||

| Temperature | 2-8°C | [4] |

| Condition | Sterile, Protected from Light | [4][5] |

| Recommended pH | ~7.2 | [4] |

Experimental Protocol

This protocol describes the preparation of 100 mL of a 100 mM this compound stock solution.

1. Materials and Equipment

-

N-(hydroxyethyl)ethylenediaminetriacetic acid (HEDTA), Free Acid (C₁₀H₁₈N₂O₇)

-

Iron(III) Nitrate Nonahydrate [Fe(NO₃)₃ · 9H₂O], Cell Culture Grade[6]

-

Cell Culture Grade Water (e.g., WFI or Milli-Q)

-

Sodium Hydroxide (NaOH), 1 M solution

-

Hydrochloric Acid (HCl), 1 M solution

-

250 mL Beakers or Glass Bottles

-

100 mL Volumetric Flask

-

Magnetic Stirrer and Stir Bar

-

Calibrated pH Meter

-

Sterile Syringe Filter, 0.22 µm pore size (e.g., PVDF or PES)

-

Sterile Syringes

-

Sterile, Opaque Storage Bottle (e.g., amber glass or HDPE)[4]

2. Preparation of 100 mM this compound Stock Solution (100 mL)

-

Weigh Reagents:

-

Accurately weigh 2.78 g of HEDTA (free acid).

-

Accurately weigh 4.04 g of Iron(III) Nitrate Nonahydrate.

-

-

Dissolve HEDTA:

-

Add approximately 70 mL of cell culture grade water to a 250 mL beaker with a magnetic stir bar.

-

Slowly add the 2.78 g of HEDTA to the water while stirring. HEDTA may not fully dissolve at this stage.

-

While stirring, slowly add 1 M NaOH dropwise to the HEDTA suspension until it completely dissolves. The solution should become clear. This indicates the deprotonation of the carboxylic acid groups.

-

-

Prepare Ferric Nitrate Solution:

-

In a separate small beaker, dissolve the 4.04 g of Iron(III) Nitrate Nonahydrate in approximately 10 mL of cell culture grade water. The solution will have a pale yellow-orange color.

-

-

Form the Chelate:

-

Adjust pH:

-

Calibrate the pH meter according to the manufacturer's instructions.

-

Measure the pH of the this compound solution.

-

Carefully adjust the pH to approximately 7.2 using 1 M NaOH or 1 M HCl as needed. A stable pH is crucial for the integrity of the chelate and compatibility with cell culture media.[4]

-

-

Finalize Volume and Sterilize:

-

Quantitatively transfer the pH-adjusted solution to a 100 mL volumetric flask.

-

Rinse the beaker with a small amount of cell culture grade water and add the rinsing to the volumetric flask.

-

Bring the solution to the final volume of 100 mL with cell culture grade water and mix thoroughly.

-

Draw the solution into a sterile syringe and pass it through a 0.22 µm sterile filter into a sterile, light-protecting storage bottle.

-

-

Storage:

-

Label the bottle clearly with the contents ("100 mM this compound"), preparation date, and your initials.

-

Store the sterile stock solution at 2-8°C, protected from light to prevent photodegradation.[4] Properly stored, the solution is stable for several months.

-

Workflow and Pathway Diagrams

Caption: Experimental workflow for preparing a sterile this compound stock solution.

Usage Guidelines & Safety Precautions

-

Working Concentration: The optimal working concentration of this compound depends on the specific cell line and basal medium composition. A typical starting point is a 1:1000 to 1:2000 dilution of the 100 mM stock solution to achieve a final concentration of 50-100 µM. It is highly recommended to perform a dose-response experiment to determine the optimal concentration for your specific application.

-

Safety: Handle all chemicals in accordance with good laboratory practice. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Refer to the Safety Data Sheets (SDS) for HEDTA and Ferric Nitrate for detailed handling and disposal information.[8]

References

- 1. Iron and Chelation in Biochemistry and Medicine: New Approaches to Controlling Iron Metabolism and Treating Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound (17084-02-5) for sale [vulcanchem.com]

- 3. Iron(III) nitrate nonahydrate, for cell culture | Biochemical Assay Reagents | 7782-61-8 | Invivochem [invivochem.com]

- 4. benchchem.com [benchchem.com]

- 5. Iron Chelate Solution – Plant Tissue Culture Protocol [sigmaaldrich.com]

- 6. CAS-7782-61-8, Ferric Nitrate Nonahydrate 98.0% Cell Culture Tested Manufacturers, Suppliers & Exporters in India | TC1118 [cdhfinechemical.com]

- 7. assets.greenbook.net [assets.greenbook.net]

- 8. coreagri.com [coreagri.com]

Application of Ferric HEDTA in Heavy Metal Remediation: A Guide for Researchers

Introduction

The escalating issue of heavy metal contamination in soil and water necessitates the development and application of effective remediation technologies. Chelate-enhanced remediation, a process that utilizes chelating agents to form stable, water-soluble complexes with heavy metal ions, is a promising strategy for extracting these contaminants from environmental matrices. While Ethylenediaminetetraacetic acid (EDTA) has been extensively studied for this purpose, related compounds such as N-(hydroxyethyl)ethylenediaminetriacetic acid (HEDTA) and its ferric chelate, Ferric HEDTA, present unique properties that warrant investigation for heavy metal remediation.

This compound (FeHEDTA) is a stable coordination complex of iron (III) and the hexadentate ligand HEDTA.[1] Primarily used in agriculture as a micronutrient fertilizer to combat iron chlorosis in plants, its high solubility and stability across a range of pH values suggest its potential utility in environmental remediation.[1][2] This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals interested in exploring the use of this compound in heavy metal remediation studies. It is important to note that while the principles are grounded in the extensive research available for EDTA and other chelating agents, direct and comprehensive studies on this compound for heavy metal remediation are limited. Therefore, the following protocols are based on the known chemical properties of this compound and established methodologies for chelate-based remediation.

Mechanism of Action

The fundamental principle behind the use of this compound in heavy metal remediation is the process of metal exchange. The ferric iron (Fe³⁺) in the FeHEDTA complex can be displaced by other heavy metal ions that form more stable complexes with the HEDTA ligand. The stability of metal-HEDTA complexes is a critical factor governing the efficiency of this exchange.

The general reaction can be represented as:

FeHEDTA + M²⁺ ⇌ MHEDTA + Fe³⁺

Where M²⁺ represents a divalent heavy metal ion (e.g., Pb²⁺, Cd²⁺, Cu²⁺, Zn²⁺). The equilibrium of this reaction is dictated by the relative stability constants of the metal-HEDTA complexes. For a successful remediation process, the target heavy metal should have a higher stability constant with HEDTA compared to ferric iron under the given environmental conditions (e.g., pH).

While the stability of the this compound complex is slightly lower than that of Ferric EDTA, HEDTA exhibits enhanced solubility, particularly in acidic environments.[2] This property could be advantageous in the remediation of acidic soils or industrial effluents.

Quantitative Data Summary

Direct quantitative data for heavy metal removal using this compound is not extensively available in the current literature. However, data from studies using HEDTA and comparative data with EDTA can provide valuable insights. The following tables summarize relevant data to inform experimental design.

Table 1: Stability Constants (log K) of Metal-Ligand Complexes